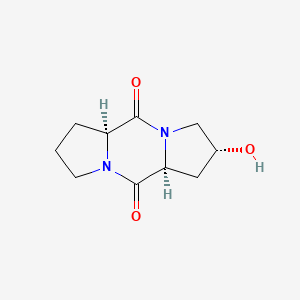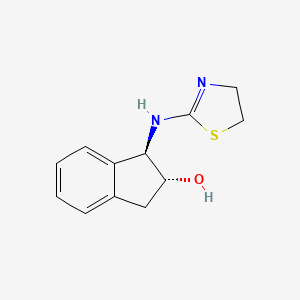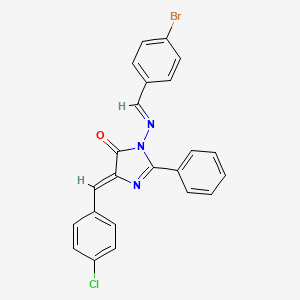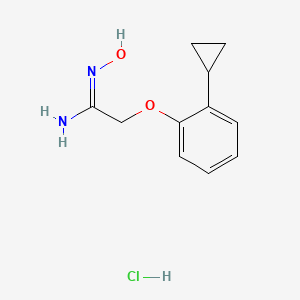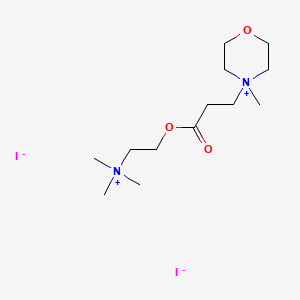
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinium ring, a carboxyethyl group, and choline iodide, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide typically involves a multi-step process. The initial step often includes the formation of the morpholinium ring, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide. Common reagents used in these reactions include morpholine, ethyl chloroacetate, and choline iodide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and pH levels ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, commonly observed in halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
科学研究应用
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- 4-(2-Carboxyethyl)-4-methylmorpholinium chloride
- 4-(2-Carboxyethyl)-4-methylmorpholinium bromide
- 4-(2-Carboxyethyl)-4-methylmorpholinium sulfate
Uniqueness
Compared to similar compounds, 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide exhibits unique properties due to the presence of the iodide ion and choline ester
属性
CAS 编号 |
109127-46-0 |
|---|---|
分子式 |
C13H28I2N2O3 |
分子量 |
514.18 g/mol |
IUPAC 名称 |
trimethyl-[2-[3-(4-methylmorpholin-4-ium-4-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H28N2O3.2HI/c1-14(2,3)7-12-18-13(16)5-6-15(4)8-10-17-11-9-15;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
AORAZMOYQSVTKN-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCOCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
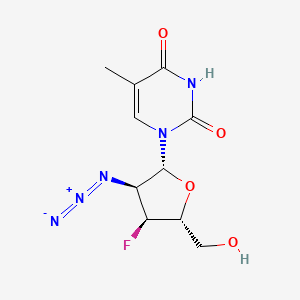
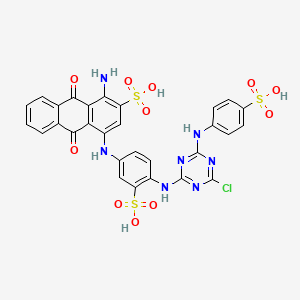
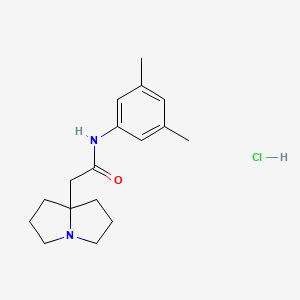
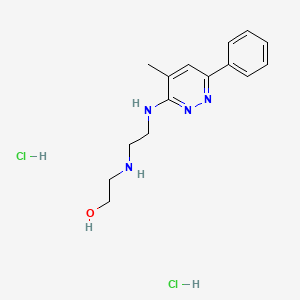
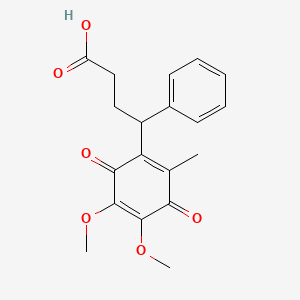
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
